molecular formula C14H13FOS B6374363 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% CAS No. 1261894-03-4

5-(4-Ethylthiophenyl)-2-fluorophenol, 95%

Cat. No. B6374363
CAS RN: 1261894-03-4
M. Wt: 248.32 g/mol
InChI Key: COWVLZSCOJGPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylthiophenyl)-2-fluorophenol, 95% (5-ETFP-95) is an organofluorine compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in various organic solvents and has a boiling point of 94°C. 5-ETFP-95 has been studied extensively for its unique properties, which make it an attractive material for use in a variety of laboratory experiments.

Scientific Research Applications

5-(4-Ethylthiophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, spectroscopy, and nanotechnology. In organic synthesis, it can be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic materials. In spectroscopy, it can be used to study the properties of various molecules and materials. In nanotechnology, it can be used to create nanostructures and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act as an electron-withdrawing agent, meaning that it can be used to increase the reactivity of other molecules in a reaction. It is also believed to act as a catalyst in some reactions, increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% are not well-understood. However, it is believed to have a low toxicity and is not expected to cause any significant adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% is its low cost and availability. It is readily available in commercial laboratories and is relatively inexpensive compared to other reagents. It is also relatively stable, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% is a highly reactive compound and should be handled with care.

Future Directions

The potential future directions of 5-(4-Ethylthiophenyl)-2-fluorophenol, 95% are numerous. It could be used in further research into organic synthesis, spectroscopy, and nanotechnology. It could also be used to develop new pharmaceuticals and materials. Additionally, it could be used to study the biochemical and physiological effects of other compounds and materials. Finally, it could be used to develop new catalysts for use in laboratory experiments.

Synthesis Methods

5-(4-Ethylthiophenyl)-2-fluorophenol, 95% is synthesized from 4-ethylthiophenol and 2-fluorophenol. The reaction is carried out in an inert atmosphere at a temperature of 80°C. The reaction is catalyzed by a palladium-based catalyst, such as Pd(OAc)2, and the reaction time is typically around 2 hours. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVLZSCOJGPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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